N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
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Description
N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a useful research compound. Its molecular formula is C23H30ClN3O2S and its molecular weight is 448.02. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that piperazine, a structural motif found in this compound, is commonly found in a variety of biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a wide range of biological targets.
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . This could imply that the compound interacts with its targets to alter their function, leading to changes in the biological system.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances . This suggests that the compound could potentially have favorable ADME properties, which could impact its bioavailability.
Result of Action
Given the wide range of biological activities associated with piperazine derivatives , it is likely that this compound could potentially have various molecular and cellular effects.
Properties
IUPAC Name |
N-[3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O2S/c1-16(29)25-23-21(19-7-2-3-8-20(19)30-23)22(17-5-4-6-18(24)15-17)27-11-9-26(10-12-27)13-14-28/h4-6,15,22,28H,2-3,7-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRYFZGVQUZOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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